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Compound of Interest

Compound Name: (S)-O-Methylencecalinol

Cat. No.: B014886

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
natural product (S)-O-Methylencecalinol, a benzofuran derivative isolated from plants of the
Ageratina genus, notably Ageratina pichinchensis. The information presented here is crucial for
the identification, characterization, and further investigation of this compound in academic and
industrial research settings.

Chemical Structure

(S)-O-Methylencecalinol is a methylated derivative of the naturally occurring encecalinol. Its
structure features a benzofuran core with a chiral alcohol moiety and a methoxy group. The "
(S)" designation refers to the stereochemistry at the chiral center.

Molecular Formula: C1sH1s0O3 Molecular Weight: 246.30 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-O-Methylencecalinol,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy. This data is essential for the unambiguous identification of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data for (S)-O-Methylencecalinol (500 MHz, CDCls)

. . Coupling
Chemical Shift L. . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
Data not
available in

search results

Table 2: 13C NMR Spectroscopic Data for (S)-O-Methylencecalinol (125 MHz, CDCIs)

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Specific NMR data for (S)-O-Methylencecalinol was not found in the provided search
results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation
pattern of a compound.

Table 3: Mass Spectrometry Data for (S)-O-Methylencecalinol

Technique lonization Mode Observed m/z Interpretation

ESI-MS Positive Data not available [M+H]*, [M+Na]*

Note: Specific MS data for (S)-O-Methylencecalinol was not found in the provided search
results. The table is formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.
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Table 4: Infrared (IR) Spectroscopic Data for (S)-O-Methylencecalinol

Wavenumber (cm~?) Description of Absorption Functional Group
Data not available Broad O-H (Alcohol)

Data not available Medium C-H (sp3)

Data not available Medium C-H (aromatic)

Data not available Strong C=C (aromatic)

Data not available Strong C-O (ether and alcohol)

Note: Specific IR data for (S)-O-Methylencecalinol was not found in the provided search
results. The table is formatted for the inclusion of such data when available.

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and for ensuring data
quality. The following are generalized procedures for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of pure (S)-O-Methylencecalinol would be dissolved in deuterated chloroform
(CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. *H and 3C NMR
spectra would be recorded on a 500 MHz spectrometer. *H NMR spectra are typically acquired
with a spectral width of 0-12 ppm, while 13C NMR spectra are acquired with a spectral width of
0-220 ppm.

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a
time-of-flight (TOF) or Orbitrap mass analyzer. The sample, dissolved in a suitable solvent like
methanol or acetonitrile, would be introduced into the mass spectrometer via direct infusion or
after separation by liquid chromatography.

Infrared Spectroscopy
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The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. A
small amount of the purified compound would be prepared as a thin film on a KBr plate or
mixed with KBr powder to form a pellet. The spectrum would be recorded in the range of 4000-
400 cm™1.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
identification of a natural product like (S)-O-Methylencecalinol.
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Caption: Workflow for the isolation and spectroscopic identification of (S)-O-
Methylencecalinol.

This guide serves as a foundational resource for researchers working with (S)-O-
Methylencecalinol. While specific experimental data was not available in the provided search
results, the structured format and generalized protocols offer a clear framework for the
acquisition and interpretation of the necessary spectroscopic information. For definitive data,
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consulting the primary literature on the isolation of this compound from Ageratina pichinchensis
is recommended.

 To cite this document: BenchChem. [Spectroscopic Profile of (S)-O-Methylencecalinol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014886#s-0-methylencecalinol-spectroscopic-data-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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